molecular formula C16H11BrO5S B2463897 3-(benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one CAS No. 904450-35-7

3-(benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one

Cat. No.: B2463897
CAS No.: 904450-35-7
M. Wt: 395.22
InChI Key: GDRCHQWVOAXQPV-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the bromination of a chromenone derivative followed by sulfonylation and methoxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted chromenones.

Scientific Research Applications

3-(Benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The bromo and methoxy groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonic acid derivative with different chemical properties.

    6-Bromo-2H-chromen-2-one: A chromenone derivative without the benzenesulfonyl and methoxy groups.

    8-Methoxy-2H-chromen-2-one: A chromenone derivative without the benzenesulfonyl and bromo groups.

Uniqueness

3-(Benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzenesulfonyl group enhances its potential as a pharmacophore, while the bromo and methoxy groups contribute to its overall stability and solubility.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-bromo-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO5S/c1-21-13-9-11(17)7-10-8-14(16(18)22-15(10)13)23(19,20)12-5-3-2-4-6-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRCHQWVOAXQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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